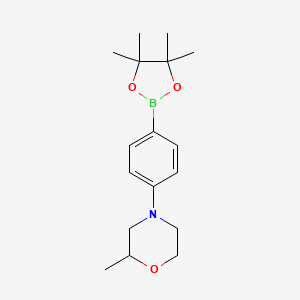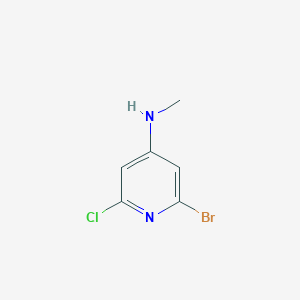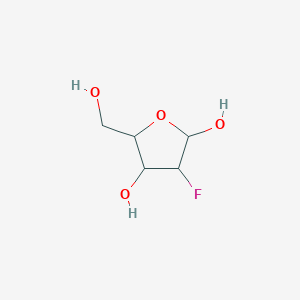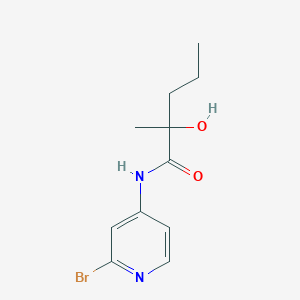
6-Benzyl-3-(3-fluoro-4-hydroxyphenyl)pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Benzyl-3-(3-fluoro-4-hydroxyphenyl)pyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring substituted with benzyl and fluoro-hydroxyphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-3-(3-fluoro-4-hydroxyphenyl)pyrimidin-4-one typically involves the condensation of appropriate benzyl and fluoro-hydroxyphenyl precursors with a pyrimidine core. One common method includes the use of benzyl bromide and 3-fluoro-4-hydroxybenzaldehyde in the presence of a base, followed by cyclization with a suitable pyrimidine derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
6-Benzyl-3-(3-fluoro-4-hydroxyphenyl)pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The fluoro group can be reduced to a hydrogen atom.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base or catalyst.
Major Products
Oxidation: Formation of 6-Benzyl-3-(3-fluoro-4-oxophenyl)pyrimidin-4-one.
Reduction: Formation of 6-Benzyl-3-(4-hydroxyphenyl)pyrimidin-4-one.
Substitution: Formation of various substituted pyrimidin-4-one derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
6-Benzyl-3-(3-fluoro-4-hydroxyphenyl)pyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 6-Benzyl-3-(3-fluoro-4-hydroxyphenyl)pyrimidin-4-one involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The pathways involved can vary depending on the biological context and the specific application being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Benzyl-3-(4-hydroxyphenyl)pyrimidin-4-one
- 6-Benzyl-3-(3-chloro-4-hydroxyphenyl)pyrimidin-4-one
- 6-Benzyl-3-(3-methyl-4-hydroxyphenyl)pyrimidin-4-one
Uniqueness
6-Benzyl-3-(3-fluoro-4-hydroxyphenyl)pyrimidin-4-one is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C17H13FN2O2 |
|---|---|
Molekulargewicht |
296.29 g/mol |
IUPAC-Name |
6-benzyl-3-(3-fluoro-4-hydroxyphenyl)pyrimidin-4-one |
InChI |
InChI=1S/C17H13FN2O2/c18-15-10-14(6-7-16(15)21)20-11-19-13(9-17(20)22)8-12-4-2-1-3-5-12/h1-7,9-11,21H,8H2 |
InChI-Schlüssel |
JARVUBLMGKMVHO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=CC(=O)N(C=N2)C3=CC(=C(C=C3)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Bromobenzenesulfonyl)methyl]oxirane](/img/structure/B13886935.png)


![4-(Methylthio)benzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13886947.png)

![6-benzyl-1,2-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline](/img/structure/B13886959.png)
![tert-butyl N-[2-(1,3-dioxoisoindol-2-yl)ethyl]-N-ethylcarbamate](/img/structure/B13886968.png)
![Tert-butyl 5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate](/img/structure/B13886970.png)




![3-[(Oxan-2-yl)oxy]propanal](/img/structure/B13887009.png)
